molecular formula C12H6Cl4O2 B3051452 Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- CAS No. 3380-44-7

Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-

Cat. No. B3051452
CAS RN: 3380-44-7
M. Wt: 324 g/mol
InChI Key: MCNUFYGRHZLQGD-UHFFFAOYSA-N
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Description

Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-, also known as 5-Chloro-2-(2,4-dichlorophenoxy)phenol, is a synthetic compound . It acts as a bacteriostat and preservative for cosmetic and detergent compositions . It is also used as an antiseptic, disinfectant, and anticonvulsant . It is one of the main ingredients in shampoos, deodorants, toothpastes, mouth washes, and household cleaning products .


Molecular Structure Analysis

The molecular formula of Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- is C12H6Cl4O2 . The average mass is 323.987 Da and the monoisotopic mass is 321.912201 Da .

Scientific Research Applications

Chloroform and Chlorinated Organics Formation

Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy), as part of triclosan, reacts with free chlorine under water treatment conditions. This reaction forms chlorophenoxyphenols and chlorophenols, including monochlorinated and dichlorinated triclosan derivatives. Chloroform is also formed when excess free chlorine is present, indicating potential environmental impacts during water treatment processes (Rule, Ebbett, & Vikesland, 2005).

Synthesis as Pharmaceutical Intermediate

The synthesis of 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, can be achieved from 2,4-dichlorophenol and p-chloronitrobenzene. This synthesis process is essential for producing specific pharmaceuticals (Quan, 2005).

Photochemistry in Aquatic Environments

In aquatic environments, chlorinated triclosan derivatives, including 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol, undergo photochemical reactions. These reactions can lead to the formation of polychlorodibenzo-p-dioxins (PCDDs), which are of high environmental concern due to their toxic properties (Buth, Grandbois, Vikesland, McNeill, & Arnold, 2009).

Electrochemical Oxidation and Environmental Impact

The electrochemical oxidation of 5-Chloro-2-(2,4-dichlorophenoxy)phenol is studied for its environmental impact. The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) during the oxidation process is a significant concern, especially considering the toxicity of these byproducts (Solá-Gutiérrez, Schröder, San Román, & Ortiz, 2019).

Riboflavin Photosensitized Oxidation

Riboflavin-sensitized photooxidation of 2,4-dichlorophenol results in the formation of dimeric products, including 4,6-dichloro-2-(2,4-dichlorophenoxy)phenol. This study provides insights into the potential formation of chlorinated dibenzo-p-dioxins in water through light action (Plimmer & Klingebiel, 1971).

Horseradish Peroxidase Oxidation Mechanism

The oxidation mechanism of 2,4-dichlorophenol, catalyzed by horseradish peroxidase, involves the formation of dimeric compounds and subsequent oxidation to benzoquinones. This reaction is relevant for understanding biochemical processes involving chlorophenols (Laurenti, Ghibaudi, Ardissone, & Ferrari, 2003).

Photocatalytic Transformation

Photocatalytic processes have been studied for the degradation of triclosan, including 5-chloro-2-(2,4-dichlorophenoxy)phenol. This research is critical for developing effective wastewater treatment technologies and understanding the transformation kinetics of emerging pollutants (Schröder, San-Román, & Ortiz, 2020).

Environmental Photochemistry

The environmental photochemistry of triclosan, including indirect photoreactions, is significant for understanding its degradation and the formation of potentially harmful byproducts in surface waters (Bianco, Fabbri, Minella, Brigante, Mailhot, Maurino, Minero, & Vione, 2015).

Safety and Hazards

Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- is known to cause skin irritation and serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with skin or eyes, it should be washed off immediately with plenty of water .

Mechanism of Action

Target of Action

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the type II fatty acid synthesis enzyme (FAS-II) in bacteria and protozoa, and the fatty acid synthase (FASN) in mammals .

Mode of Action

The compound inhibits the activity of FAS-II and FASN, enzymes crucial for the synthesis of fatty acids, a key component of the cell membrane . By inhibiting these enzymes, the compound disrupts the integrity of the cell membrane, leading to cell death.

Biochemical Pathways

The compound’s action affects the fatty acid synthesis pathway. When FAS-II and FASN are inhibited, the production of fatty acids is disrupted, affecting the formation of the cell membrane . Additionally, the compound can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .

Pharmacokinetics

Due to its high hydrophobicity, the compound can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) . .

Result of Action

The compound’s action results in the death of the target cells due to the disruption of the cell membrane integrity . The toxicity of the compound toward aquatic organisms like fish, crustaceans, and algae has been demonstrated with EC50 values near environmental concentrations . It has even been shown to produce cytotoxic, genotoxic, and endocrine disruptor effects .

Action Environment

The compound is widely used in various consumer and personal care products, and due to its partial elimination in sewage treatment plants, it is commonly encountered in solid and water environmental compartments . Environmental factors such as light and the presence of chlorine and ozone can influence the compound’s action, efficacy, and stability, as they can lead to its transformation into potentially more toxic and persistent compounds .

properties

IUPAC Name

4,5-dichloro-2-(2,4-dichlorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O2/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNUFYGRHZLQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187465
Record name Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3380-44-7
Record name 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3380-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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